molecular formula C14H13F2N3O2 B2638887 N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide CAS No. 1645499-95-1

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide

Cat. No. B2638887
CAS RN: 1645499-95-1
M. Wt: 293.274
InChI Key: UTVMABTUABZILH-UHFFFAOYSA-N
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Description

“N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide” is an organic compound . It is a derivative of cyanoacetamide, which is a class of compounds that are considered important precursors for heterocyclic synthesis . They are used extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis Techniques and Reaction Mechanisms

  • The synthesis of chemical reagents and their reaction mechanisms provide a foundation for understanding the applications of complex compounds. For example, the synthesis of 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide demonstrates the utility of dehydration reactions catalyzed by POCl3, which may be relevant for synthesizing related compounds (Wan Ming-hui, 2014).

Impurity Identification and Synthesis in Pharmaceuticals

  • The identification, isolation, and synthesis of impurities in pharmaceuticals like Repaglinide highlight the importance of understanding and controlling chemical synthesis processes. This research contributes to the quality control and safety of drug production, which is critical for compounds with complex structures (Prasad Kancherla et al., 2018).

Amide Bond Formation in Educational Settings

  • Novel procedures for synthesizing compounds like N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent in educational laboratories can provide insights into amide bond formation. Such research has potential applications in developing new synthetic methods for related compounds (Jonathan M. Withey & Andrea Bajic, 2015).

Metal-Catalyzed C–H Bond Functionalization

  • The synthesis of compounds featuring N,O-bidentate directing groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, is essential for metal-catalyzed C–H bond functionalization reactions. This area of research offers potential applications in creating complex molecular structures (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Novel Ligands and Cognitive Dysfunction Treatment

  • The study of sigma receptor ligands, such as N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), and their effects on cognitive dysfunction induced by phencyclidine in rats demonstrates the therapeutic potential of related compounds in treating neurological disorders (S. Ogawa et al., 1994).

properties

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-10-4-3-9(5-11(10)16)14(21)18-7-13(20)19-12(6-17)8-1-2-8/h3-5,8,12H,1-2,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVMABTUABZILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclopropyl)methyl]-2-[(3,4-difluorophenyl)formamido]acetamide

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